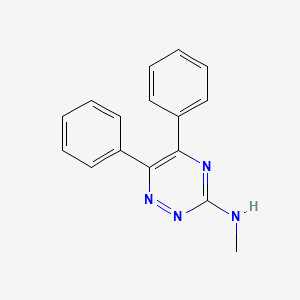![molecular formula C23H25BrN2O5 B5486020 N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5486020.png)
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BML-210 belongs to the class of compounds known as acrylamide derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine reduces inflammation and oxidative stress, which are key factors in the development of many diseases.
Biochemical and Physiological Effects:
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has also been shown to possess anti-cancer properties, by inducing apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine. One area of research is the development of new derivatives of N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine, which may possess improved therapeutic properties. Another area of research is the investigation of the long-term effects of N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine, to better understand its potential as a therapeutic agent. Additionally, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine may have potential for use in combination therapy with other drugs, which could enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzoyl chloride to form the intermediate 3-(4-bromophenyl)-2-(4-methoxybenzoyl)acryloyl chloride. This intermediate is then reacted with leucine to form the final product, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine.
Applications De Recherche Scientifique
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-15-4-8-17(24)9-5-15)25-21(27)16-6-10-18(31-3)11-7-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNAHRUZFYNKOQ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine dihydrochloride](/img/structure/B5485939.png)

![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)
![4-bromo-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5485956.png)
![4-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5485957.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5485965.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5485973.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5485977.png)

![2-methoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5486014.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pentanamide](/img/structure/B5486031.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5486039.png)